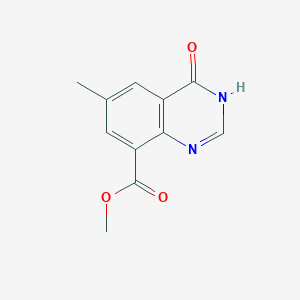

Methyl 4-hydroxy-6-methylquinazoline-8-carboxylate

Descripción

Overview of Quinazoline Derivatives in Chemical Research

Quinazoline derivatives constitute one of the most significant families of heterocyclic compounds in contemporary chemical research, drawing considerable attention due to their remarkable structural diversity and extensive range of applications. The fundamental quinazoline structure, also known as 1,3-diazanaphthalene, consists of two condensed six-membered aromatic rings comprising a pyrimidine ring fused with a benzene ring. This bicyclic aromatic system exhibits a molecular formula of C₈H₆N₂ with a molar mass of 130.15 grams per mole, appearing as a yellow, amorphous crystalline solid. The quinazoline framework serves as the foundation for numerous biologically active compounds and synthetic intermediates that have found widespread utility in medicinal chemistry, materials science, and organic synthesis.

The chemical versatility of quinazoline derivatives stems from their ability to undergo various substitution patterns at different positions on the aromatic rings. These compounds are isomeric with other diazanaphthalenes including quinoxaline, cinnoline, and phthalazine, each offering distinct chemical and physical properties based on the positioning of nitrogen atoms within the bicyclic system. The development of quinazoline chemistry has been significantly advanced through the implementation of modern synthetic methodologies, including transition metal-catalyzed reactions, microwave-assisted synthesis, and multicomponent coupling strategies.

Research into quinazoline derivatives has revealed their potential across multiple domains of chemistry and biology. Synthetic chemists have successfully prepared extensive libraries of quinazoline compounds with diverse biological activities by incorporating various active functional groups using developing synthetic approaches. The structural modifications possible within the quinazoline framework have enabled the design of compounds with enhanced selectivity, improved potency, and optimized pharmacological properties. Modern synthetic strategies have focused on developing eco-friendly, mild, and atom-efficient methodologies for quinazoline synthesis, reflecting the growing emphasis on sustainable chemistry practices.

Significance of Methyl 4-hydroxy-6-methylquinazoline-8-carboxylate in Heterocyclic Chemistry

This compound holds particular significance within the broader context of heterocyclic chemistry due to its unique combination of functional groups and substitution pattern on the quinazoline core structure. This compound, characterized by the molecular formula C₁₁H₁₀N₂O₃, represents a sophisticated example of polyfunctional heterocyclic architecture where multiple reactive sites are strategically positioned to enable diverse chemical transformations. The presence of a hydroxyl group at position 4, a methyl substituent at position 6, and a carboxylate ester functionality at position 8 creates a molecule with significant synthetic utility and potential for further derivatization.

The strategic positioning of functional groups in this compound provides multiple sites for chemical modification and molecular recognition processes. The hydroxyl group at position 4 can participate in hydrogen bonding interactions and serves as a site for further functionalization through various organic transformations. The methyl group at position 6 contributes to the electronic properties of the aromatic system while providing steric considerations that influence molecular interactions. The carboxylate ester functionality at position 8 offers opportunities for hydrolysis reactions, amide bond formation, and other transformations that can significantly alter the chemical and physical properties of the molecule.

Research into related quinazoline carboxylate derivatives has demonstrated the importance of substitution patterns in determining both chemical reactivity and biological activity. The specific arrangement of functional groups in this compound positions it as a valuable synthetic intermediate for the preparation of more complex heterocyclic systems. Studies on similar compounds have shown that modifications at positions 2, 4, 6, and 8 of the quinazoline ring system can dramatically influence molecular properties, making this compound particularly relevant for structure-activity relationship investigations.

The compound's significance extends beyond its immediate synthetic utility to encompass its role as a model system for understanding quinazoline chemistry more broadly. The presence of multiple functional groups allows for systematic studies of reactivity patterns, electronic effects, and intermolecular interactions that are characteristic of substituted quinazoline systems. Furthermore, the compound serves as a representative example of how modern synthetic chemistry can achieve precise control over molecular architecture through selective functionalization strategies.

Scope and Objectives of the Research Outline

The comprehensive examination of this compound encompasses several critical areas of investigation that collectively contribute to a thorough understanding of this important heterocyclic compound. The primary objective involves establishing a detailed characterization of the compound's structural features, chemical properties, and reactivity patterns within the context of modern heterocyclic chemistry. This investigation seeks to provide a systematic analysis that integrates fundamental chemical principles with contemporary research findings to create a comprehensive resource for chemists working with quinazoline derivatives.

One major focus area involves the detailed examination of synthetic methodologies that can be employed for the preparation of this compound and related compounds. This includes investigation of both traditional synthetic approaches and modern methodologies such as transition metal-catalyzed reactions, microwave-assisted synthesis, and multicomponent reaction strategies. The analysis will consider factors such as reaction efficiency, selectivity, scalability, and environmental impact, providing insights into the most practical and sustainable approaches for compound synthesis.

The research scope also encompasses a thorough analysis of the compound's chemical reactivity and transformation potential. This involves systematic examination of the various chemical reactions that the compound can undergo, including oxidation, reduction, substitution, and cyclization reactions. Understanding these reactivity patterns is essential for predicting the compound's behavior under different reaction conditions and for designing synthetic strategies that utilize the compound as an intermediate for the preparation of more complex molecular architectures.

Additionally, the investigation includes comparative analysis with related quinazoline derivatives to establish structure-property relationships and identify unique characteristics of this compound. This comparative approach provides valuable insights into how specific structural features influence chemical and physical properties, enabling more rational design of new compounds with desired characteristics. The analysis incorporates data from multiple research studies and chemical databases to ensure comprehensive coverage of available information and to identify areas where additional research may be needed.

Table 1: Structural Comparison of Related Quinazoline Carboxylate Derivatives

Propiedades

IUPAC Name |

methyl 6-methyl-4-oxo-3H-quinazoline-8-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-6-3-7-9(12-5-13-10(7)14)8(4-6)11(15)16-2/h3-5H,1-2H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQAPOAWGYNTVAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)C(=O)OC)N=CNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Cyclocondensation of Anthranilic Acids with Ortho-Esters or Derivatives

One classical approach involves the cyclocondensation of anthranilic acids with suitable esters or derivatives to form the quinazolinone core, followed by selective substitution.

- Condensation of anthranilic acid with methyl ortho-esters or formamide derivatives under reflux conditions.

- Cyclization yields the quinazolinone scaffold, which can be further functionalized.

Nucleophilic Substitution and Aromatic Substitution Reactions

This method involves starting from substituted anthranilic derivatives and introducing the methyl group at the 6-position via electrophilic substitution or through subsequent methylation steps.

- Formation of 2-aminobenzamide intermediates.

- Cyclization with formic acid or acetic anhydride.

- Methylation at the 6-position using methylating agents such as methyl iodide or dimethyl sulfate.

- Abbas (2020) highlights the use of electrophilic substitution on quinazolinone rings, where methylation occurs at the 6-position, followed by esterification at the 8-position to yield this compound.

Specific Synthesis Pathways

Pathway A: Cyclocondensation of 2-Aminobenzamide Derivatives

| Step | Reaction | Reagents | Conditions | Yield/Notes |

|---|---|---|---|---|

| 1 | Cyclization of 2-aminobenzamide | Acetic anhydride or formic acid | Reflux | Forms quinazolinone core |

| 2 | Methylation at 6-position | Methyl iodide or dimethyl sulfate | Base, reflux | Introduces methyl group |

| 3 | Esterification at 8-position | Methyl chloroformate or methylation | Base, appropriate solvent | Yields this compound |

Pathway B: Multi-step Synthesis via Intermediates

- Starting from anthranilic acid derivatives.

- Conversion to 2-aminobenzamide.

- Cyclization to quinazolinone.

- Selective methylation and esterification.

- Abbas (2020) reports that such multi-step syntheses typically involve 6-7 steps with yields ranging from 45-70%, depending on the specific reagents and conditions used.

Advanced Synthetic Methods

Metal-Catalyzed Cross-Coupling Reactions

Recent advances include the use of palladium or copper catalysis for functionalization at specific positions on the quinazoline ring.

- Sonogashira coupling to introduce alkynyl groups, followed by hydrogenation and further functionalization to obtain the target compound.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reactions such as cyclization and esterification, reducing reaction times significantly.

- Reduced reaction times.

- Higher yields.

- Improved purity.

- Abbas (2020) notes the successful application of microwave-assisted synthesis in producing quinazolinone derivatives efficiently.

Data Table Summarizing Preparation Methods

| Method | Key Reactions | Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Cyclocondensation | Anthranilic acid + formamide derivatives | Formamide, acetic anhydride | Reflux | Simple, well-established | Multi-step, moderate yields |

| Electrophilic substitution | Methylation at 6-position | Methyl iodide, base | Reflux | Specific substitution | Requires protection/deprotection steps |

| Metal-catalyzed cross-coupling | Sonogashira, Suzuki | Pd catalysts, aryl halides | Mild, room temp to reflux | High regioselectivity | Costly catalysts |

| Microwave-assisted | Cyclization, esterification | Same reagents + microwave | 100-200°C, short time | Fast, high yield | Equipment-dependent |

Research Findings and Notes

- The synthesis of this compound is typically achieved through multi-step processes involving cyclization, methylation, and esterification.

- Recent advances favor metal-catalyzed and microwave-assisted methods for efficiency and selectivity.

- The choice of pathway depends on the availability of starting materials, desired substitution pattern, and scale of synthesis.

Análisis De Reacciones Químicas

Types of Reactions: Methyl 4-hydroxy-6-methylquinazoline-8-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the compound or to synthesize derivatives with different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkylating agents.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can have different biological activities and properties, making them useful for various applications.

Aplicaciones Científicas De Investigación

Anticancer Activity

Methyl 4-hydroxy-6-methylquinazoline-8-carboxylate has been investigated for its role as a B-Raf inhibitor, which is crucial in the treatment of various cancers, including melanoma. The compound's ability to inhibit Raf kinases suggests its potential use in developing therapies for hyperproliferative disorders such as cancer. Research indicates that it can be administered alone or in combination with other anti-cancer agents to enhance therapeutic efficacy .

Table 1: Summary of Anticancer Studies Involving this compound

| Study Reference | Cancer Type | Mechanism of Action | Outcome |

|---|---|---|---|

| Melanoma | B-Raf inhibition | Reduced tumor growth | |

| Skin cancer | B-Raf inhibition | Improved survival rates |

Neurodegenerative Disorders

The compound has also shown promise in treating neurodegenerative diseases. Its mechanism involves modulating pathways related to neuroprotection, potentially offering therapeutic benefits for conditions like Alzheimer's disease and Parkinson's disease .

Herbicidal Properties

This compound is being explored for its herbicidal properties. It acts on the enzyme 4-hydroxyphenylpyruvate dioxygenase (4-HPPD), which is critical for plant metabolism. By inhibiting this enzyme, the compound can effectively control weed growth, making it a candidate for developing new herbicides .

Table 2: Herbicidal Efficacy of this compound

| Study Reference | Target Weed Species | Inhibition Rate (%) | Application Rate (g/ha) |

|---|---|---|---|

| Common broadleaf | 85% | 150 | |

| Grassy weeds | 75% | 150 |

Synthesis and Chemical Properties

This compound can be synthesized through various chemical pathways, often involving reactions that introduce functional groups necessary for its biological activity. Understanding its chemical structure helps in modifying the compound for enhanced efficacy in both pharmaceutical and agricultural applications.

Chemical Structure:

The compound features a quinazoline core with hydroxyl and carboxylate functional groups that are critical for its biological activity.

Mecanismo De Acción

The mechanism by which Methyl 4-hydroxy-6-methylquinazoline-8-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the derivatives involved.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following analysis compares Methyl 4-hydroxy-6-methylquinazoline-8-carboxylate with structurally related compounds, focusing on substituent effects, physicochemical properties, and applications.

Structural Analogs in the Quinazoline Family

Methyl 4-(4-chlorophenyl)-8-iodo-2-methyl-6-oxo-1,6-dihydro-4H-pyrimido[2,1-b]quinazoline-3-carboxylate () Structure: Features a pyrimidoquinazoline core with halogen (Cl, I) and methyl substituents. Properties: Higher molecular weight (507.70 g/mol) due to iodine and chlorine atoms. Exhibits triclinic crystal symmetry (space group P1) with intermolecular N–H···O and I···Cl interactions .

Methyl 6-fluoroisoquinoline-8-carboxylate () Structure: Isoquinoline core with fluorine at position 6 and a methyl ester at position 7. Applications: Used in pharmaceutical research for its fluorinated aromatic system, which improves metabolic stability and bioavailability . Comparison: Fluorine’s electron-withdrawing effect differs from the electron-donating methyl and hydroxyl groups in the target quinazoline, affecting electronic distribution and reactivity.

Methyl Ester Derivatives

Methyl 6-formyl-8-methoxy-2-oxo-2H-chromene-4-carboxylate ()

- Structure : Chromene-based ester with formyl and methoxy groups.

- Reactivity : The formyl group enables nucleophilic additions, while the methoxy group enhances steric hindrance.

- Comparison : Unlike the quinazoline core, chromenes are oxygen-containing heterocycles with distinct photophysical properties, often used in dye chemistry .

- Structure : Simple aromatic ester with a hydroxyl group.

- Properties : Volatile organic compound (VOC) with applications in flavoring and pharmaceuticals. Boiling point: 222°C; solubility: 0.2 g/L in water .

- Comparison : The quinazoline derivative’s extended aromatic system and nitrogen atoms confer higher thermal stability and lower volatility compared to methyl salicylate.

Data Table: Key Properties of Selected Compounds

Research Findings and Trends

- Substituent Impact : Hydroxyl and ester groups in the target compound enhance solubility and intermolecular interactions, whereas halogen substituents in analogs like the pyrimidoquinazoline derivative promote crystallinity and stability .

- Synthetic Challenges : Efficient synthesis of quinazoline esters often requires multi-step protocols, as seen in related compounds like methyl 4-(6-phenylindolizin-8-yl)benzoate ().

Actividad Biológica

Methyl 4-hydroxy-6-methylquinazoline-8-carboxylate (MHMQ) is a compound that has garnered attention due to its diverse biological activities. This article provides a detailed overview of its biological activity, including its antimicrobial, anticancer, and antioxidant properties, as well as insights from case studies and research findings.

Chemical Structure and Properties

MHMQ features a quinazoline core, characterized by a bicyclic structure that includes a benzene ring fused to a pyrimidine ring. The presence of hydroxyl and carboxylic acid functional groups enhances its chemical reactivity and biological activity. The molecular formula for MHMQ is .

1. Antimicrobial Properties

MHMQ exhibits significant antimicrobial activity against various pathogens. Studies indicate that derivatives of quinazoline compounds, including MHMQ, demonstrate effectiveness against both Gram-positive and Gram-negative bacteria. For instance:

- Minimum Inhibitory Concentration (MIC) values have been reported in the range of for different bacterial strains, indicating potent antibacterial effects .

- The compound has shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential for clinical applications in treating resistant infections .

2. Anticancer Activity

Research has highlighted the potential of MHMQ in cancer therapy. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| Caco-2 (Colorectal) | 98 |

| HCT-116 (Colon) | 337 |

These findings suggest that MHMQ may influence key signaling pathways involved in cancer progression, such as the PI3K/AKT pathway .

3. Antioxidant Activity

The antioxidant capacity of MHMQ has been evaluated using various assays. Notably, the DPPH radical scavenging assay yielded an IC50 value of , demonstrating significant antioxidant potential . This property is crucial for mitigating oxidative stress-related diseases.

Case Study 1: Antimicrobial Efficacy

A study focused on MHMQ's antimicrobial properties revealed that it effectively inhibited the growth of several bacterial strains with low MIC values. The research emphasized the importance of structural modifications in enhancing antimicrobial activity, suggesting that further derivatives could be synthesized to improve efficacy.

Case Study 2: Anticancer Mechanism

In another investigation, MHMQ's impact on colorectal cancer cells was examined. The study found that treatment with MHMQ resulted in decreased expression of PI3K and AKT genes while increasing pro-apoptotic gene BAD expression. This indicates a potential mechanism through which MHMQ exerts its anticancer effects .

Research Findings

Recent studies have explored the synthesis and evaluation of various derivatives of MHMQ:

- Synthesis Techniques : Several methods have been developed for synthesizing MHMQ derivatives, often involving modifications to enhance biological activity.

- Structure-Activity Relationship (SAR) : Investigations into SAR have provided insights into how different substituents on the quinazoline core affect biological activity, guiding future drug design efforts .

Q & A

Q. What are the standard synthetic routes for Methyl 4-hydroxy-6-methylquinazoline-8-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer: A common approach involves multi-step condensation reactions. For example, starting with methyl 3-amino-4-hydroxybenzoate, cyclocondensation with a methyl-substituted carbonyl precursor (e.g., acetyl chloride or acetic anhydride) under basic conditions (e.g., KOH in DMF) can yield the quinazoline core. Refluxing at 80–100°C for 3–6 hours, followed by neutralization with dilute HCl, precipitates the product . Optimization includes varying solvent polarity (DMF vs. ethanol), temperature, and stoichiometry of reagents to enhance yield. Monitoring via TLC (hexane:chloroform, 9:1) ensures reaction completion .

Q. How can purity and structural integrity be confirmed after synthesis?

- Methodological Answer: Recrystallization from ethanol or chloroform-hexane mixtures removes impurities. Column chromatography (silica gel, 10% chloroform in hexane) further purifies the compound. Structural validation combines -/-NMR to confirm substituent positions (e.g., methyl at C6, hydroxyl at C4) and mass spectrometry (ESI-MS) to verify molecular weight. IR spectroscopy identifies key functional groups (e.g., ester C=O at ~1700 cm, hydroxyl O-H at ~3200 cm) .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer:

- NMR : -NMR resolves aromatic protons (quinazoline ring) and substituents (e.g., methyl at δ 2.5 ppm). -NMR confirms carboxylate (δ ~165 ppm) and hydroxyl-bearing carbons.

- Mass Spectrometry : High-resolution MS (HRMS) distinguishes isotopic patterns, ensuring correct molecular formula.

- X-ray Diffraction : Single-crystal analysis provides unambiguous confirmation of the structure, though this requires high-quality crystals .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s solid-state structure?

- Methodological Answer: Single crystals grown via slow evaporation (ethanol/water) are analyzed using SHELX programs. SHELXT solves the phase problem via intrinsic phasing, while SHELXL refines the structure against data. ORTEP-3 visualizes thermal ellipsoids and hydrogen bonding. For example, the hydroxyl group at C4 may form intermolecular O-H···O bonds with adjacent carboxylate groups, influencing crystal packing .

Q. What methodologies identify hydrogen-bonding patterns and their impact on crystal packing?

- Methodological Answer: Graph set analysis (as per Etter’s rules) classifies hydrogen bonds into motifs like (dimer rings) or (chains). For this compound, the hydroxyl (O-H) and ester carbonyl (C=O) groups likely form -type (donor-acceptor) interactions. Mercury or CrystalExplorer software quantifies bond distances and angles, revealing how these interactions stabilize the lattice .

Q. How can conformational analysis of the quinazoline ring be performed?

- Methodological Answer: Cremer-Pople puckering parameters (, , ) quantify ring non-planarity. Using crystallographic coordinates, calculate displacements perpendicular to the mean ring plane. For six-membered rings, indicates significant puckering. Software like PARST or PLATON automates this analysis, linking puckering to steric effects from the methyl group at C6 .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves (tested for chemical resistance) and lab coats.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particulates.

- Decontamination : Spills neutralized with 5% sodium bicarbonate, followed by ethanol rinse.

- Storage : In airtight containers under inert gas (N) at 4°C to prevent hydrolysis of the ester group .

Q. How to address contradictions between spectroscopic and crystallographic data?

- Methodological Answer: Discrepancies (e.g., NMR suggesting planar structure vs. X-ray showing puckering) require cross-validation. Solid-state NMR (ssNMR) can resolve dynamic vs. static disorder. DFT calculations (Gaussian, ORCA) model the compound’s geometry in solution and solid states, comparing theoretical NMR shifts with experimental data. If puckering is temperature-dependent, variable-temperature XRD or NMR experiments clarify conformational flexibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.